N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[4-(Acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide (Compound ID: Y041-3386) is a thiazole-based carboxamide derivative with the molecular formula C₁₉H₁₆FN₃O₂S and a molecular weight of 369.42 g/mol . Structurally, it features:
- A 4-methylthiazole core substituted at position 2 with a 2-fluorophenyl group and at position 5 with a carboxamide moiety.
This compound’s fluorophenyl and acetylamino substituents suggest optimized pharmacokinetic properties, including enhanced metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-11-17(26-19(21-11)15-5-3-4-6-16(15)20)18(25)23-14-9-7-13(8-10-14)22-12(2)24/h3-10H,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCGNDPXGXZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 2-aminothiophenol and α-haloketones can yield thiazole derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation and nitration reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their pharmacological implications:
Key Structural Insights :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in Y041-3386 provides a balance of electronegativity and steric bulk, favoring target interactions without excessive hydrophobicity. In contrast, chloro substituents (e.g., in BP 27386) increase lipophilicity but risk off-target effects .
- Acetylamino vs. Piperazinyl: The 4-acetylamino phenyl group in Y041-3386 improves solubility compared to the unsubstituted phenyl in D282-0266, while piperazinyl groups (e.g., in Dasatinib) enhance water solubility via protonation .
Pharmacological and Kinetic Profiles
- Fluorine at position 2 may enhance ATP-binding pocket interactions .
- Dasatinib (BP 27387) : Clinically used for chronic myeloid leukemia (CML), it inhibits BCR-ABL and SRC kinases. Its hydroxyethyl piperazine group contributes to oral bioavailability (93%) and a plasma half-life of 3–5 hours .
- D282-0266 : Lacks fluorine, resulting in lower potency in kinase assays compared to Y041-3385. However, its phenyl group may stabilize π-π interactions in hydrophobic binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
